molecular formula C11H13NO3S B12218269 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B12218269
M. Wt: 239.29 g/mol
InChI Key: DKHGYGOTSRVLMZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic organic compound that features a thiazolidine ring fused with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives of the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis .

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H13NO3S/c1-14-8-4-3-7(5-9(8)15-2)11-12-10(13)6-16-11/h3-5,11H,6H2,1-2H3,(H,12,13)

InChI Key

DKHGYGOTSRVLMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(=O)CS2)OC

Origin of Product

United States

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